C14-4 LNPs Outperform 23 Analogs and Commercial Reagent Lipofectamine in Delivering Functional mRNA to Jurkat Cells
In a direct, comparative screen of 24 ionizable lipids formulated into LNPs, C14-4 was identified as one of only seven formulations capable of enhanced mRNA delivery over the commercial standard, Lipofectamine, in Jurkat cells [1]. This demonstrates its superior performance relative to a majority of structurally related compounds and a widely used benchmark reagent.
| Evidence Dimension | mRNA delivery efficiency (functional protein expression) |
|---|---|
| Target Compound Data | Enhanced mRNA delivery over Lipofectamine (part of the top-performing ~29% of library) |
| Comparator Or Baseline | Lipofectamine reagent; 23 other ionizable lipid formulations |
| Quantified Difference | C14-4 LNP is in the top ~29% of the library and surpasses Lipofectamine; 17 out of 24 formulations (71%) did not exceed Lipofectamine performance. |
| Conditions | Ex vivo delivery of luciferase mRNA to Jurkat cells, quantified by bioluminescence. |
Why This Matters
This evidence provides a high-confidence, data-driven rationale for selecting C14-4 over a large set of analogs and a common transfection reagent, establishing its superior baseline for mRNA delivery in a relevant immune cell line.
- [1] Billingsley, M. M., Singh, N., Ravikumar, P., et al. (2020). Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering. Nano Letters, 20(3), 1578-1589. View Source
